molecular formula C28H17ClO B14539392 Indeno[2,1-b]pyran, 2-(4-chlorophenyl)-9-(2-naphthalenyl)- CAS No. 62225-12-1

Indeno[2,1-b]pyran, 2-(4-chlorophenyl)-9-(2-naphthalenyl)-

Cat. No.: B14539392
CAS No.: 62225-12-1
M. Wt: 404.9 g/mol
InChI Key: ILIJMABOZXLHAC-UHFFFAOYSA-N
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Description

Indeno[2,1-b]pyran, 2-(4-chlorophenyl)-9-(2-naphthalenyl)- is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of indeno-fused pyrans, which are characterized by their fused ring systems that include both indene and pyran moieties. The presence of the 4-chlorophenyl and 2-naphthalenyl groups further enhances its chemical reactivity and potential utility in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indeno[2,1-b]pyran, 2-(4-chlorophenyl)-9-(2-naphthalenyl)- typically involves a multi-step process that includes the formation of the indene and pyran rings, followed by the introduction of the 4-chlorophenyl and 2-naphthalenyl groups. One common method involves the use of o-phthalaldehydes and 1-arylethylidenemalononitriles as starting materials. The reaction pathway includes aldol addition, carbocyclization, and oxo-cyclization sequences, resulting in the formation of multiple C–C and C–O bonds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Indeno[2,1-b]pyran, 2-(4-chlorophenyl)-9-(2-naphthalenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Indeno[2,1-b]pyran, 2-(4-chlorophenyl)-9-(2-naphthalenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of indeno[2,1-b]pyran, 2-(4-chlorophenyl)-9-(2-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indeno[2,1-b]pyran, 2-(4-chlorophenyl)-9-(2-naphthalenyl)- stands out due to its specific substitution pattern, which imparts unique chemical reactivity and potential applications. The presence of the 4-chlorophenyl and 2-naphthalenyl groups enhances its ability to participate in various chemical reactions and interact with biological targets.

Properties

CAS No.

62225-12-1

Molecular Formula

C28H17ClO

Molecular Weight

404.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-9-naphthalen-2-ylindeno[2,1-b]pyran

InChI

InChI=1S/C28H17ClO/c29-22-13-11-19(12-14-22)26-16-15-25-23-7-3-4-8-24(23)27(28(25)30-26)21-10-9-18-5-1-2-6-20(18)17-21/h1-17H

InChI Key

ILIJMABOZXLHAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C4C(=CC=C(O4)C5=CC=C(C=C5)Cl)C6=CC=CC=C63

Origin of Product

United States

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